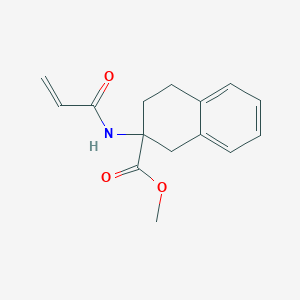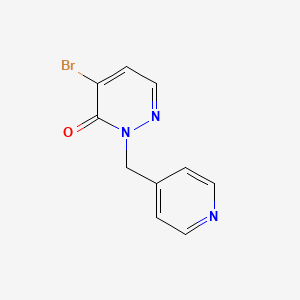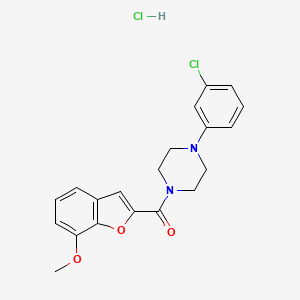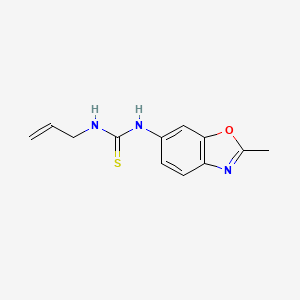
Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate, also known as MPAC, is a chemical compound that has been studied for its potential applications in various scientific fields. MPAC is a naphthalene derivative that has shown promising results in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in disease pathways. Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, and acetylcholinesterase (AChE), an enzyme involved in Alzheimer's disease. Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has also been shown to bind to the active site of proteins involved in cancer and neurodegenerative diseases, leading to their inhibition.
Biochemical and Physiological Effects:
Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate inhibits the proliferation of cancer cells and reduces inflammation. In vivo studies have shown that Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate reduces tumor growth and improves cognitive function in animal models of Alzheimer's disease. However, the toxicity and pharmacokinetics of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate have not been fully characterized, and further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate in lab experiments is its unique chemical structure, which allows for the synthesis of novel derivatives with different properties. Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate is also relatively easy to synthesize and purify, making it a cost-effective starting material for various applications. However, one limitation of using Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate is its potential toxicity and lack of pharmacokinetic data, which may limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the study of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate. One direction is the synthesis of novel derivatives with improved properties for drug discovery and materials science. Another direction is the characterization of the pharmacokinetics and toxicity of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate in animal models and humans. Additionally, the use of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate as a probe for studying protein-ligand interactions and enzyme kinetics could lead to the discovery of new drug targets and therapeutic strategies. Overall, Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate is a promising compound with many potential applications in various scientific fields.
Synthesemethoden
The synthesis of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate involves the reaction of 2-naphthoic acid with propionyl chloride and methylamine. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate. This method has been optimized to produce high yields of Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate while minimizing the formation of impurities.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In biochemistry, Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has been used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, Methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
methyl 2-(prop-2-enoylamino)-3,4-dihydro-1H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-13(17)16-15(14(18)19-2)9-8-11-6-4-5-7-12(11)10-15/h3-7H,1,8-10H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOABGRLUYFFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=CC=CC=C2C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(prop-2-enamido)-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(4-chlorophenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2445610.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)
![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)
![N-(4-chlorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2445617.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2445619.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2445623.png)

![N-(3-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2445626.png)

![3-(3,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2445629.png)

![4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2445632.png)